4,5-Dibromocyclopent-4-ene-1,3-dione
Description
The Cyclopentenedione (B8730137) Scaffold: Fundamental Architectural Features and Electronic Properties
The cyclopentenedione framework is a core structure in numerous natural products and synthetically important molecules. The parent compound, 4-cyclopentene-1,3-dione, possesses a five-membered ring containing two carbonyl groups in a 1,3-relationship and a carbon-carbon double bond. nih.govnist.gov This arrangement of functional groups results in a unique electronic landscape. The α,β-unsaturated ketone moiety confers electrophilic character at the β-carbon, making it susceptible to nucleophilic attack via Michael addition. The 1,3-dicarbonyl system imparts significant acidity to the methylene (B1212753) protons at the C-5 position, allowing for facile enolate formation. youtube.comyoutube.com The delocalization of electron density across the conjugated system influences the molecule's spectroscopic properties and reactivity. libretexts.org
Strategic Role of Halogenation in Modulating Chemical Reactivity and Synthetic Utility
Halogenation is a powerful tool in organic synthesis for modulating the chemical and physical properties of a molecule. libretexts.org The introduction of halogen atoms, such as bromine, can significantly alter the electronic nature and reactivity of the cyclopentenedione scaffold. The electronegativity of the halogen atoms can enhance the electrophilicity of the molecule. libretexts.org Furthermore, halogen atoms can serve as versatile synthetic handles, participating in a variety of cross-coupling and substitution reactions, thus expanding the synthetic utility of the parent scaffold. In the context of cyclopentenediones, halogenation can influence the regioselectivity of subsequent reactions and provide access to a wider range of derivatives.
Overview of Contemporary Research Trends for Substituted Dicarbonyl Systems
Substituted dicarbonyl systems are at the forefront of contemporary organic synthesis research due to their prevalence in biologically active compounds and their utility as synthetic building blocks. acs.org Current research trends focus on the development of novel synthetic methodologies for the stereoselective and regioselective functionalization of dicarbonyl compounds. thieme-connect.comorganic-chemistry.org There is also a growing interest in the application of these systems in catalysis, materials science, and medicinal chemistry. The exploration of substituted cyclopentenediones, including their halogenated derivatives, is a key aspect of this research, with the aim of discovering new reaction pathways and creating molecules with novel properties and functions. acs.orgthieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
41498-12-8 |
|---|---|
Molecular Formula |
C5H2Br2O2 |
Molecular Weight |
253.88 g/mol |
IUPAC Name |
4,5-dibromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |
InChI Key |
QSAOJLXFMVFXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4,5 Dibromocyclopent 4 Ene 1,3 Dione and Analogous Systems
Synthesis of the Cyclopent-4-ene-1,3-dione Parent Core
The formation of the five-membered ring containing a 1,3-dione functionality is a critical first step. Modern organic synthesis offers several powerful cyclization methods to construct this cyclopentenone scaffold.
Advanced Cyclization Reactions for Five-Membered Ring Formation
The creation of cyclopentenone structures, the backbone of the target molecule, can be achieved through several elegant and powerful catalytic reactions. Among the most prominent are the Nazarov Cyclization and the Pauson-Khand Reaction.
The Nazarov Cyclization is an electrocyclic reaction that converts divinyl ketones into cyclopentenones, typically catalyzed by a protic or Lewis acid. organic-chemistry.orgwikipedia.org The mechanism involves the generation of a pentadienyl cation, which undergoes a 4π conrotatory ring closure to form an oxyallyl cation. wikipedia.orgyoutube.com Subsequent elimination and tautomerization yield the final cyclopentenone product. youtube.com While classic conditions often require stoichiometric amounts of strong acids, modern variants have introduced milder catalysts, including molecular iodine, and strategies to control regioselectivity, such as using silicon-directed substrates. organic-chemistry.orgwikipedia.org
The Pauson-Khand Reaction (PKR) is another cornerstone of cyclopentenone synthesis. It is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex like dicobalt octacarbonyl. mdpi.comwikipedia.orgnih.gov The reaction is highly valued for its ability to construct complex polycyclic systems in a single step and has been extensively used in the total synthesis of natural products. mdpi.comnih.gov While the original reaction was intermolecular, intramolecular versions are now more common due to better control over selectivity. wikipedia.org Advances have also led to the development of catalytic versions using various transition metals, including rhodium and palladium. mdpi.com
Other notable methods include palladium-catalyzed intramolecular Horner-Wadsworth-Emmons (HWE) reactions of ω,β-diketophosphonates and various other transition-metal-catalyzed cyclizations. organic-chemistry.orgnih.gov
Table 1: Comparison of Advanced Cyclization Reactions for Cyclopentenone Synthesis
| Reaction Name | Key Reactants | Catalyst/Mediator | Key Features |
|---|---|---|---|
| Nazarov Cyclization | Divinyl Ketone | Lewis or Brønsted Acids (e.g., FeCl₃, BF₃·OEt₂), I₂ | 4π-electrocyclic ring closure; forms cyclopentenones. organic-chemistry.orgwikipedia.org |
| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Co₂(CO)₈ (stoichiometric), Rh, Pd (catalytic) | [2+2+1] cycloaddition; excellent for fused bicyclic systems. mdpi.comwikipedia.org |
| Intramolecular HWE | ω,β-Diketophosphonates | Base (e.g., NaH, DBU) | Forms the cyclopentenone ring via an intramolecular olefination. nih.gov |
Derivatization Strategies for Incorporating Geminal Dione (B5365651) Functionalities
The target molecule features a 1,3-dione (a β-dione) system. This functionality can be incorporated through various strategies. A common route involves the synthesis of the more stable saturated precursor, cyclopentane-1,3-dione, which can then be modified. nih.govresearchgate.net
Cyclopentane-1,3-dione can be prepared through several pathways. One established method is the hydrogenation of 2-cyclopentene-1,4-dione. wikipedia.org More contemporary, bio-based routes start from hemicellulose-derived furfural. nih.gov Furfural is converted to 4-hydroxycyclopent-2-enone, which is a constitutional isomer of cyclopentane-1,3-dione. nih.govacs.org Due to the higher chemical stability of cyclopentane-1,3-dione, isomerization from 4-hydroxycyclopent-2-enone is a favorable process that can lead to higher yields in subsequent reactions. nih.govresearchgate.net
Once the saturated cyclopentane-1,3-dione is obtained, the introduction of the double bond to yield the target parent core, cyclopent-4-ene-1,3-dione, would be accomplished via an oxidation or dehydrogenation reaction. While specific protocols for this exact transformation are not extensively detailed, methods for the α,β-dehydrogenation of ketones are well-established in organic synthesis, often employing palladium catalysis. organic-chemistry.org The parent compound, cyclopent-4-ene-1,3-dione, is a known and commercially available reagent, frequently used as a Michael acceptor in the synthesis of more complex molecules. rsc.orgnih.gov
Direct Bromination Approaches to the Cyclopentene (B43876) Substructure
With the cyclopent-4-ene-1,3-dione core in hand, the final step is the addition of two bromine atoms across the double bond. This transformation requires careful control of reaction conditions to ensure the desired regioselectivity and stereoselectivity.
Regioselective and Stereoselective Bromination Protocols
The direct bromination of an alkene such as cyclopent-4-ene-1,3-dione is a classic example of electrophilic halogen addition. The reaction of an alkene with molecular bromine (Br₂) typically proceeds via an anti-addition mechanism. masterorganicchemistry.commasterorganicchemistry.com This stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comdoubtnut.com The initial attack of the alkene's π-bond on a bromine molecule forms this three-membered ring. The second bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (backside attack), leading to the formation of a trans-vicinal dibromide. masterorganicchemistry.com
In the case of the symmetrical cyclopent-4-ene-1,3-dione, the two carbons of the double bond are equivalent, so regioselectivity is not a concern. The bromine atoms will add to positions 4 and 5. However, the stereochemistry is critical, and this mechanism reliably produces the trans-4,5-dibromocyclopentane-1,3-dione.
For unsymmetrical alkene substrates, the addition is regioselective. The incoming nucleophile (e.g., bromide ion) will preferentially attack the more substituted carbon of the bromonium ion. libretexts.orgstackexchange.com This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond of the intermediate breaks. stackexchange.com
Exhaustive Bromination Studies on Related Cyclopentenediones (e.g., 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione)
While the target compound is a dibromide, related structures with higher degrees of halogenation can be formed under different conditions. The synthesis of a specific compound like 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione is not explicitly documented in the surveyed literature. However, its formation can be rationalized based on known reactivity patterns of 1,3-diones and alkenes.
The formation of such a compound would require multiple bromination events:
Addition to the Double Bond: As described above, bromine would add across the C4=C5 double bond. If this occurs in the presence of water, a bromohydrin (a bromo-alcohol) could be formed instead of the dibromide. docbrown.info This would install a bromine at one carbon and a hydroxyl group at the other.
α-Bromination: 1,3-Dicarbonyl compounds possess an acidic α-hydrogen at the C2 position. In the presence of a base or under certain acidic conditions, this position can be readily halogenated. acs.orgorganic-chemistry.org Using a sufficient excess of a brominating agent like N-Bromosuccinimide (NBS) can lead to α,α-dibromination at the C2 position. researchgate.net
Therefore, a hypothetical pathway to 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione could involve the formation of a bromohydrin at the C4/C5 positions, followed by exhaustive bromination at the C2 position using two equivalents of a brominating agent. The precise sequence and conditions would be critical to achieving this specific substitution pattern.
Brominating Reagents and Catalytic Systems for Dibromination
A variety of reagents are available for the bromination of alkenes and carbonyl compounds, each offering different levels of reactivity and selectivity. The choice of reagent and solvent system is crucial for controlling the reaction outcome.
Molecular Bromine (Br₂): This is the classic reagent for alkene dibromination. It is typically used in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) to yield the vicinal dibromide. masterorganicchemistry.com Using a protic, nucleophilic solvent like water leads to the formation of bromohydrins. masterorganicchemistry.com
N-Bromosuccinimide (NBS): NBS is a versatile brominating agent. In the presence of a radical initiator (like light or AIBN), it is used for allylic bromination. However, for 1,3-diones, it is an effective reagent for α-bromination. researchgate.netresearchgate.net The choice of solvent can control whether monobromination or dibromination occurs at the α-position. researchgate.net
Bromodimethylsulfonium Bromide (BDMS): This reagent has been reported as a mild and effective alternative to molecular bromine for the regioselective α-monobromination of 1,3-dicarbonyl compounds without the need for a catalyst or base. acs.org
Table 2: Common Brominating Reagents and Their Applications
| Reagent | Abbreviation | Typical Conditions | Primary Application for Substrate |
|---|---|---|---|
| Molecular Bromine | Br₂ | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Vicinal dibromination of the alkene. masterorganicchemistry.com |
| N-Bromosuccinimide | NBS | Varies (e.g., MeCN, TOF) | α-mono or α,α-dibromination of the dione. researchgate.net |
| Bromodimethylsulfonium Bromide | BDMS | CH₂Cl₂, 0 °C to RT | Mild, regioselective α-monobromination of the dione. acs.org |
| Molecular Bromine in Water | Br₂/H₂O | Aqueous solution | Forms a bromohydrin at the alkene. masterorganicchemistry.com |
Indirect Synthetic Routes to Dibrominated Cyclopentenediones
Indirect routes to 4,5-Dibromocyclopent-4-ene-1,3-dione and its analogs often involve the construction of the cyclopentane (B165970) ring from acyclic or different cyclic precursors, followed by the introduction or modification of functional groups to yield the target structure. These methods can provide access to derivatives that are not easily obtainable through direct approaches.
Carbene Addition and Subsequent Rearrangement Mechanisms Leading to Dibromocyclopentene Derivatives
One intriguing indirect approach to cyclopentene derivatives involves the addition of carbenes to appropriate substrates, followed by a rearrangement of the resulting cyclopropane (B1198618) intermediate. A key strategy employs the reaction of a dibromocarbene with a suitable starting material to introduce the required bromine atoms early in the synthetic sequence.
A relevant analogy can be found in the Cloke-Wilson rearrangement, which traditionally involves the rearrangement of cyclopropyl (B3062369) ketones, imines, or thioketones into five-membered heterocycles. researchgate.net A modern variation of this involves a diastereoselective dibromocyclopropanation of alkylidenecycloalkanones using reagents like tribromomethane and magnesium, which subsequently rearrange to form fused furans. researchgate.net While this specific example leads to a heterocycle, the initial dibromocyclopropanation step highlights a viable method for creating a key intermediate. The subsequent rearrangement of such a gem-dibromocyclopropyl ketone could, under different conditions or with different catalysts, potentially lead to a carbocyclic cyclopentenone ring system. The vinylcyclopropane (B126155) rearrangement, a reaction that converts a vinyl-substituted cyclopropane into a cyclopentene, further supports the feasibility of such a ring-expansion strategy. researchgate.net This reaction can proceed through either a diradical-mediated or a pericyclic pathway, depending on the substrate. researchgate.net
The general principle involves the generation of dibromocarbene, often from a haloform like bromoform (B151600) (CHBr₃) and a strong base, which then undergoes a [2+1] cycloaddition with a suitable alkene or diene. The resulting gem-dibromocyclopropane is a strained ring system that can be induced to rearrange through thermal, photochemical, or acid-catalyzed conditions to afford the more stable five-membered ring of a cyclopentene derivative. While a direct documented synthesis of this compound via this specific carbene addition-rearrangement sequence is not prominently reported in readily available literature, the fundamental principles of these established reactions provide a strong conceptual basis for its feasibility.
Functional Group Interconversion Strategies on Pre-functionalized Cyclopentenones
Functional group interconversion (FGI) represents a powerful and widely used strategy for the synthesis of complex molecules from simpler, pre-existing scaffolds. researchgate.net In the context of this compound, this approach would start with a pre-functionalized cyclopentenone and introduce the two bromine atoms at the desired positions through selective bromination reactions.
The bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied extensively, revealing that the site of bromination can be controlled by the choice of reagents and solvents. scirp.org For instance, the use of copper(II) bromide in methanol (B129727) has been shown to be highly efficient for the synthesis of 5-bromocyclopentenones, while using n-propyl acetate (B1210297) as the solvent can direct the bromination to the 4-position. scirp.org These findings are crucial as they demonstrate that selective bromination of the cyclopentenone ring is achievable.
The general mechanism for the α-halogenation of ketones can proceed under either acidic or basic conditions. researchgate.net In an acidic medium, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is formed. researchgate.netgoogle.com The choice of conditions can also influence the regioselectivity of the halogenation in unsymmetrical ketones. researchgate.net For the synthesis of this compound, a stepwise or one-pot double bromination of a suitable cyclopentene-1,3-dione precursor would be required. Reagents like N-bromosuccinimide (NBS) are commonly employed for such transformations, often in the presence of an acid catalyst or a radical initiator. youtube.com
The following table summarizes key findings from the literature regarding the bromination of cyclopentenone derivatives, which are directly applicable to the synthesis of the target compound through functional group interconversion.
| Starting Material | Brominating Agent/Conditions | Position of Bromination | Key Findings | Reference |
|---|---|---|---|---|
| 2,3-Diarylcyclopent-2-en-1-one | CuBr₂ in Methanol | 5-position | High efficiency for the synthesis of 5-bromocyclopentenones. | scirp.org |
| 2,3-Diarylcyclopent-2-en-1-one | CuBr₂ in n-Propyl Acetate | 4-position | Selective synthesis of 4-bromocyclopentenones. | scirp.org |
| 2,3-Diarylcyclopent-2-en-1-one | Br₂, NBS, or Tetrabutylammonium tribromide | Aryl groups | Bromination occurs on the aryl substituents rather than the cyclopentenone ring under these conditions. | scirp.org |
Adherence to Green Chemistry Principles in the Synthesis of Halogenated Cyclopentenediones
The principles of green chemistry are increasingly being applied to the synthesis of halogenated organic compounds to minimize their environmental impact. Traditional halogenation methods often use hazardous reagents like elemental bromine and volatile organic solvents, leading to the generation of toxic waste. rsc.org Green approaches focus on the use of safer reagents, alternative solvents, and more energy-efficient reaction conditions.
One promising green strategy is the use of ionic liquids as recyclable reaction media for bromination reactions. For instance, the α-bromination of ketones using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid can be effectively carried out in ionic liquids such as [bmim]PF₆. researchgate.netscirp.org This method offers good yields and the ionic liquid can be recovered and reused multiple times, significantly reducing solvent waste. researchgate.netscirp.org
Another green approach involves the use of solid-supported reagents and catalysts. Zinc bromide supported on mesoporous silica (B1680970) or acid-activated montmorillonite (B579905) has been shown to be a fast, efficient, and reusable catalyst for the bromination of aromatic substrates. nih.gov Such heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Biocatalysis also presents an environmentally benign alternative for halogenation reactions. While specific examples for this compound are not widely reported, the use of halogenating enzymes (halogenases) is a growing field. nih.gov These enzymes can catalyze halogenation reactions with high selectivity under mild conditions, often in aqueous media. For example, engineered myoglobin-based catalysts have been used for the enantioselective cyclopropanation of halogen-substituted olefins, showcasing the potential of biocatalysis in creating halogenated cyclic compounds. researchgate.net The kinetic resolution of cyclic ketones using enzymes like cyclohexanone (B45756) monooxygenase to produce enantiomerically enriched lactones further demonstrates the power of biocatalysis in the synthesis of complex cyclic molecules.
The following table highlights some green chemistry approaches applicable to the bromination of ketones, which could be adapted for the synthesis of halogenated cyclopentenediones.
| Green Approach | Reagents/Catalyst | Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Ionic Liquid Media | NBS, p-TsOH in [bmim]PF₆ | Ketones | Recyclable reaction medium, good yields, simple product extraction. | researchgate.netscirp.org |
| Solvent-Free Bromination | 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) | Aryl aldehydes and ketones | High conversions, short reaction times, mild conditions, reusable ionic liquid. | |
| Heterogeneous Catalysis | NBS, Montmorillonite K-10 clay | Aralkyl ketones | Reusable catalyst, good yields, simple workup. | researchgate.net |
| Biocatalysis | Engineered Myoglobin | Chloro- and bromo-substituted olefins | High diastereo- and enantioselectivity, synthesis of enantioenriched halogenated cyclopropanes. | researchgate.net |
In Depth Analysis of Reactivity Profiles and Elucidation of Reaction Mechanisms for 4,5 Dibromocyclopent 4 Ene 1,3 Dione
Electrophilic and Nucleophilic Reactivity of the Dibrominated Dione (B5365651) Framework
The electronic nature of the 4,5-dibromocyclopent-4-ene-1,3-dione ring is significantly influenced by the presence of two carbonyl groups and two bromine atoms. These electron-withdrawing groups render the carbon atoms of the ring electrophilic, making them susceptible to attack by nucleophiles.
The carbonyl carbons in this compound are primary sites for nucleophilic attack. The inherent polarity of the carbon-oxygen double bond, further amplified by the inductive effects of the adjacent bromine atoms and the other carbonyl group, makes these centers highly electrophilic. Reactions with various nucleophiles, such as alcohols, amines, and Grignard reagents, can be anticipated to proceed via standard carbonyl addition mechanisms. The initial addition product, a tetrahedral intermediate, can then undergo subsequent transformations depending on the nature of the nucleophile and the reaction conditions. For instance, reaction with an alcohol could lead to the formation of a hemiacetal or acetal, while reaction with a primary amine could yield an enamine or imine after dehydration.
The carbon-bromine bonds at the vinylic positions (C4 and C5) are also key sites of reactivity. The electron-withdrawing nature of the adjacent carbonyl groups makes these carbons susceptible to nucleophilic substitution. A variety of nucleophiles can displace the bromide ions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the introduction of a wide range of functional groups at these positions, significantly expanding the synthetic utility of the dibrominated dione. For example, reaction with soft nucleophiles like thiolates or certain carbanions would likely proceed via a nucleophilic vinylic substitution pathway.
Pericyclic Reaction Pathways Involving the this compound Core
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.org The unsaturated framework of this compound makes it a potential participant in several types of pericyclic reactions.
The this compound molecule contains a conjugated system that can potentially act as a diene in Diels-Alder reactions. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-poor, or vice versa in what is known as an inverse-electron-demand Diels-Alder reaction. wikipedia.org Given the presence of electron-withdrawing bromine atoms and carbonyl groups, this compound would be expected to function as an electron-poor diene. Therefore, it would react most readily with electron-rich dienophiles.
The stereospecificity of the Diels-Alder reaction dictates that the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the "endo rule" often predicts the major product in Diels-Alder reactions involving cyclic dienes, where the substituents on the dienophile are oriented towards the developing diene bridge in the transition state. libretexts.org
Table 1: Predicted Reactivity of this compound in Diels-Alder Reactions
| Dienophile Type | Expected Reactivity | Rationale |
| Electron-rich (e.g., enamines, vinyl ethers) | High | Inverse-electron-demand Diels-Alder reaction favored. wikipedia.org |
| Neutral (e.g., ethylene, simple alkenes) | Moderate to Low | Normal electron-demand Diels-Alder, but the diene is electron-poor. |
| Electron-poor (e.g., maleic anhydride, acrylates) | Very Low | Both diene and dienophile are electron-poor, leading to a large HOMO-LUMO gap. |
Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a sigma bond across a pi system. wikipedia.orglibretexts.org While less common for the parent this compound itself, derivatives of this compound could potentially undergo sigmatropic rearrangements. For instance, if a substituent with an allylic proton were introduced, a wikipedia.orgscribd.com-hydride shift could be envisioned under thermal conditions. libretexts.org The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions. wikipedia.org
Electrocyclic Reactions: These reactions involve the formation of a sigma bond to close a ring or the cleavage of a sigma bond to open a ring, with a corresponding reorganization of the pi electrons. masterorganicchemistry.comwikipedia.org The cyclopentene (B43876) ring of this compound is already closed. However, under photochemical or thermal conditions, it is conceivable that derivatives could undergo electrocyclic ring-opening if a suitable conjugated system could be formed. The stereochemistry of the product would be determined by whether the ring-opening is conrotatory or disrotatory, which in turn depends on the number of pi electrons involved and the reaction conditions (thermal or photochemical). libretexts.orgyoutube.com For example, a thermal 4π electron electrocyclic ring-opening would proceed in a conrotatory fashion. wikipedia.org
Radical-Mediated Transformations and Their Mechanistic Details
The carbon-bromine bonds in this compound can also undergo homolytic cleavage to form radical intermediates. This can be initiated by radical initiators (e.g., AIBN) or by photolysis. The resulting vinylic radicals could then participate in a variety of radical-mediated transformations. For instance, they could undergo addition to alkenes or alkynes, or participate in atom transfer radical cyclization (ATRC) reactions if a suitable tethered unsaturated group is present. The regioselectivity and stereoselectivity of these radical reactions would be influenced by the stability of the radical intermediates and steric factors.
Studies on Homolytic Cleavage of Carbon-Bromine Bonds
There is a lack of specific studies in the reviewed literature that focus on the homolytic cleavage of the carbon-bromine bonds in this compound. In principle, the C-Br bonds in this molecule could be cleaved homolytically through the input of energy, typically in the form of heat or ultraviolet (UV) light. This process would generate bromine radicals and a cyclopentenedione-derived diradical. The presence of the electron-withdrawing ketone functionalities and the double bond would influence the stability and subsequent reactivity of these radical species. However, without experimental studies, any discussion of bond dissociation energies, reaction kinetics, or the influence of the molecular structure on this process remains speculative.
Atom Transfer Radical Additions and Substitutions
Atom Transfer Radical Addition (ATRA) and Substitution (ATRS) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst that facilitates the transfer of a halogen atom from an organic halide to a radical intermediate.
While general methodologies for ATRA and ATRS of bromo-compounds are well-established, specific examples involving this compound are not reported in the available literature. Hypothetically, this compound could serve as a substrate in such reactions. For instance, in the presence of a suitable radical initiator and a transition metal catalyst, one of the bromine atoms could be transferred, leading to the formation of a carbon-centered radical on the cyclopentene ring. This radical could then engage in addition reactions with alkenes or alkynes, or participate in substitution reactions. The regioselectivity and stereoselectivity of such hypothetical reactions would be of significant interest, but remain uninvestigated.
Comprehensive Reaction Mechanism Studies and Identification of Fleeting Intermediates
A thorough search of scientific databases indicates a lack of comprehensive reaction mechanism studies or the identification of transient intermediates specifically for reactions involving this compound.
Kinetic and Thermodynamic Control Factors Governing Reaction Outcomes
The principles of kinetic and thermodynamic control dictate the product distribution in chemical reactions where multiple pathways are possible. nih.govyoutube.com A kinetically controlled reaction, which is typically irreversible and occurs at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). youtube.comechemi.com In contrast, a thermodynamically controlled reaction, which is reversible and usually requires higher temperatures, yields the most stable product (i.e., the product with the lowest Gibbs free energy). youtube.comechemi.com
In the context of this compound, different reaction conditions could theoretically lead to different products. For example, in a substitution reaction, the initial attack of a nucleophile could potentially occur at different positions, leading to isomeric products. The final product ratio would depend on the reaction conditions. Low temperatures might favor the kinetically preferred isomer, while higher temperatures could allow for equilibration to the more thermodynamically stable product. However, without specific experimental data for this compound, any analysis of how temperature, solvent, or catalysts would influence the reaction outcome is purely theoretical.
Systematic Exploration of Derivatives and Analogues of 4,5 Dibromocyclopent 4 Ene 1,3 Dione: Synthesis and Chemical Transformations
Synthesis of Substituted 4,5-Dibromocyclopent-4-ene-1,3-dione Analogues
The synthesis of analogues of this compound can be achieved by introducing various functional groups onto the cyclopentene (B43876) ring. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to a wide array of new compounds.
Regiospecific Introduction of Alkyl and Aryl Groups
The introduction of alkyl and aryl groups onto the this compound framework can be challenging due to the multiple reactive sites. However, strategies analogous to those used for similar dione (B5365651) systems, such as indane-1,3-dione, can be proposed. The most acidic position is the C2 methylene (B1212753) group, situated between the two electron-withdrawing carbonyl groups. This position is readily deprotonated by a suitable base to form a nucleophilic enolate.
This enolate can then react with electrophilic alkylating or arylating agents. For instance, alkyl halides (R-X) or aryl halides (Ar-X) can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce substituents at the C2 position. The regioselectivity is driven by the enhanced acidity of the C2 protons.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent a powerful method for introducing aryl groups. While direct arylation at the C2 position is plausible, these reactions are more commonly employed to substitute the bromine atoms on the double bond, as discussed in section 4.3.
Synthesis of Heteroatom-Containing Derivatives
The incorporation of heteroatoms like nitrogen, oxygen, or sulfur can lead to novel heterocyclic systems with potential applications in medicinal chemistry and materials science. One common approach involves the condensation of the dione with binucleophilic reagents.
For example, reaction with hydrazine (B178648) derivatives can yield fused pyridazine (B1198779) systems. Similarly, condensation with hydroxylamine (B1172632) could lead to the formation of isoxazole-fused rings. The reaction of 1,3-dicarbonyl compounds with reagents like hydrazinecarboxamide followed by cyclization with other reagents has been shown to produce bis-thiazole derivatives in related systems like indane-1,3-dione. mdpi.com A similar strategy could be envisioned for this compound.
Furthermore, substitution of the bromine atoms with heteroatom nucleophiles provides another route to heteroatom-containing derivatives, as detailed in section 4.3.
Chemical Modifications of the Dione System in this compound
The two carbonyl groups of this compound are key sites for a variety of chemical transformations, including condensations, reductions, and oxidations.
Condensation Reactions at Carbonyl Groups (e.g., Knoevenagel, aldol-type condensations)
The active methylene group at the C2 position of this compound is a prime site for Knoevenagel and aldol-type condensation reactions.
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org In this context, this compound itself acts as the active methylene component. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine). mdpi.comwikipedia.org The condensation with an aromatic or aliphatic aldehyde would lead to a 2-alkylidene or 2-benzylidene derivative. This reaction proceeds through the formation of an enolate, which attacks the carbonyl of the aldehyde, followed by dehydration to yield the final α,β-unsaturated product. wikipedia.org
Aldol-type condensations can also occur. An intramolecular aldol (B89426) reaction is possible if a suitable dicarbonyl side chain is attached to the cyclopentene ring. libretexts.orglibretexts.org More commonly, a self-condensation reaction can take place under basic or acidic conditions, similar to the formation of "bindone" from indane-1,3-dione. mdpi.com This would involve the enolate of one molecule attacking a carbonyl group of a second molecule, leading to a dimeric structure.
| Dione System | Reactant | Reaction Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Indane-1,3-dione | Benzaldehyde | Knoevenagel | Piperidine, Ethanol | 2-Benzylideneindane-1,3-dione | mdpi.com |
| Dimedone | Salicylaldehyde | Intercepted-Knoevenagel | InCl3 | Fused 4H-pyran | nih.gov |
| 1,3-Dihydroindol-2-one | 4-Nitrobenzaldehyde | Knoevenagel | Porcine Pancreas Lipase (PPL) | Benzylidene-indolin-2-one | researchgate.net |
| 2,5-Hexanedione | - (self) | Intramolecular Aldol | Base | 3-Methyl-2-cyclopentenone | libretexts.org |
Selective Derivatization via Reduction or Oxidation of Ketone Functions
The ketone functionalities of this compound can be selectively reduced to alcohols. The choice of reducing agent determines the extent of reduction. Milder reducing agents like sodium borohydride (B1222165) (NaBH4) can reduce the diketone to the corresponding diol. It may also be possible to achieve a partial reduction to a hydroxy-ketone intermediate under carefully controlled conditions.
More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also readily produce the diol. harvard.edu Stereoselective reductions can often be achieved using enzymatic catalysts, such as alcohol dehydrogenases (ADHs), which have been shown to be effective in the reduction of sterically hindered diketones to specific diol stereoisomers. mdpi.com
The α,β-unsaturated nature of the system also allows for conjugate reduction (1,4-reduction) of the double bond, potentially leaving the carbonyls intact, using specific catalytic systems like palladium on carbon (Pd/C) with a catalyst poison or copper hydrides. organic-chemistry.org
Oxidation of the dione system is generally not a common transformation as the carbonyl carbons are already in a high oxidation state.
Transformations at the Bromine Substituents of the Cyclopentene Ring
The two bromine atoms attached to the double bond are key functional handles for further derivatization. These vinylic bromides can undergo a variety of substitution and cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is generally difficult on vinylic halides unless the system is highly electron-deficient. However, given the two adjacent carbonyl groups, nucleophilic attack by soft nucleophiles like thiols or amines might be feasible under specific conditions, leading to the substitution of one or both bromine atoms.
More versatile are palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids (R-B(OH)2) in the presence of a palladium catalyst and a base can introduce a wide range of aryl and vinyl substituents.
Stille Coupling: Reaction with organostannanes (R-SnBu3) provides another efficient route to C-C bond formation.
Heck Coupling: Reaction with alkenes can be used to append new unsaturated side chains.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.
These transformations would yield a diverse library of 2,3-disubstituted cyclopent-4-ene-1,3-diones, significantly expanding the chemical space accessible from the parent dibromo compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh3)4 + Base (e.g., Na2CO3) | C-C | 4,5-Diaryl/divinylcyclopent-4-ene-1,3-dione |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu3) | Pd(PPh3)4 | C-C | 4,5-Disubstituted cyclopent-4-ene-1,3-dione |
| Heck Coupling | Alkene | Pd(OAc)2 + Ligand + Base | C-C | 4,5-Dialkenylcyclopent-4-ene-1,3-dione |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd Catalyst + Ligand + Base (e.g., NaOtBu) | C-N | 4,5-Diaminocyclopent-4-ene-1,3-dione |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst + Cu(I) salt + Base | C-C (sp) | 4,5-Dialkynylcyclopent-4-ene-1,3-dione |
Nucleophilic Substitution Reactions of Vinylic Bromides
The vinylic bromide functionalities at the C4 and C5 positions of the this compound scaffold are susceptible to nucleophilic substitution, providing a pathway to a diverse range of substituted cyclopentenedione (B8730137) derivatives. These reactions typically proceed through an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the adjacent carbonyl groups which activate the double bond towards nucleophilic attack.
A variety of nucleophiles can be employed to displace one or both bromine atoms. The reaction's regioselectivity, affording either mono- or di-substituted products, can often be controlled by modulating the reaction conditions, such as temperature, stoichiometry of the nucleophile, and reaction time.
Substitution with Amines:
Primary and secondary amines readily react with this compound to yield the corresponding enaminones. For instance, the reaction with primary amines can lead to the formation of 4-amino-5-bromocyclopent-4-ene-1,3-diones. The presence of a base is often beneficial to neutralize the hydrogen bromide generated during the reaction. The general transformation is depicted below:
Figure 1: General scheme for the nucleophilic substitution of this compound with a primary amine.
Detailed research findings on analogous systems suggest that these reactions can proceed under mild conditions. For example, the reaction of similar activated vinyl bromides with various amines often occurs at room temperature or with gentle heating.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 4-Anilino-5-bromocyclopent-4-ene-1,3-dione | 75-85 |
| 2 | Benzylamine | 4-(Benzylamino)-5-bromocyclopent-4-ene-1,3-dione | 70-80 |
| 3 | Morpholine | 4-Morpholino-5-bromocyclopent-4-ene-1,3-dione | 80-90 |
| 4 | Piperidine | 4-(Piperidin-1-yl)-5-bromocyclopent-4-ene-1,3-dione | 78-88 |
Table 1: Representative Nucleophilic Substitution Reactions with Amines. (Data are illustrative and based on reactions with analogous activated vinyl bromides).
Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atoms of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methodologies offer a powerful tool for the synthesis of highly functionalized cyclopentenedione derivatives.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are widely employed for a variety of cross-coupling reactions. nih.gov The Suzuki-Miyaura, Stille, and Heck couplings are prominent examples that could be applied to the dibromocyclopentenedione core.
The Stille coupling , which involves the reaction of an organostannane with an organic halide, is a versatile method for creating carbon-carbon bonds. The reaction of this compound with various organostannanes in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would be expected to yield 4,5-disubstituted cyclopent-4-ene-1,3-diones. The reactivity of the two bromine atoms can potentially be differentiated to achieve selective mono- or di-substitution.
Figure 2: General scheme for the Stille cross-coupling reaction of this compound.
| Entry | Organostannane (R-SnBu₃) | Catalyst | Product | Typical Yield (%) |
| 1 | Vinyl-SnBu₃ | Pd(PPh₃)₄ | 4-Bromo-5-vinylcyclopent-4-ene-1,3-dione | 60-75 |
| 2 | Ph-SnBu₃ | Pd(PPh₃)₄ | 4-Bromo-5-phenylcyclopent-4-ene-1,3-dione | 65-80 |
| 3 | 2-Furyl-SnBu₃ | PdCl₂(PPh₃)₂ | 4-Bromo-5-(2-furyl)cyclopent-4-ene-1,3-dione | 55-70 |
| 4 | (E)-Hex-1-enyl-SnBu₃ | Pd(PPh₃)₄ | 4-Bromo-5-((E)-hex-1-enyl)cyclopent-4-ene-1,3-dione | 60-70 |
Table 2: Representative Palladium-Catalyzed Stille Cross-Coupling Reactions. (Data are illustrative and based on known Stille coupling methodologies).
Copper-Catalyzed Cross-Coupling Reactions:
Copper-catalyzed reactions, particularly the Ullmann condensation, are effective for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.gov The amination of this compound with various amines can be achieved using a copper catalyst, often in the presence of a base and a suitable ligand.
Figure 3: General scheme for the copper-catalyzed amination of this compound.
These reactions can provide access to a wide array of N-substituted cyclopentenediones, which are valuable building blocks in medicinal chemistry.
| Entry | Amine/Amide | Catalyst | Base | Product | Typical Yield (%) |
| 1 | Aniline | CuI | K₂CO₃ | 4,5-Dianilinocyclopent-4-ene-1,3-dione | 70-85 |
| 2 | Pyrrolidine | Cu₂O | Cs₂CO₃ | 4,5-Di(pyrrolidin-1-yl)cyclopent-4-ene-1,3-dione | 65-80 |
| 3 | Imidazole | CuI | K₃PO₄ | 4,5-Di(1H-imidazol-1-yl)cyclopent-4-ene-1,3-dione | 60-75 |
| 4 | Benzamide | Cu(OAc)₂ | K₂CO₃ | 4,5-Di(benzamido)cyclopent-4-ene-1,3-dione | 50-65 |
Table 3: Representative Copper-Catalyzed Cross-Coupling Reactions. (Data are illustrative and based on known Ullmann-type coupling methodologies).
Ring Expansion and Contraction Reactions of the Dibromocyclopentene Core
The strained five-membered ring of this compound and its derivatives can undergo ring expansion and contraction reactions, leading to the formation of novel carbo- and heterocyclic systems. These transformations are often driven by the release of ring strain or the formation of more stable aromatic systems.
Ring Expansion to Six-Membered Heterocycles:
One of the most significant ring expansion reactions of dicarbonyl compounds is the formation of six-membered heterocycles through condensation with dinucleophiles. For instance, the reaction of 4,5-disubstituted cyclopent-4-ene-1,3-diones with hydrazine hydrate (B1144303) can lead to the formation of pyridazine derivatives. nih.govuminho.pt In the case of this compound, this reaction would be expected to yield a dihalopyridazine, a valuable scaffold for further functionalization.
Figure 4: Proposed ring expansion of this compound to a dihalopyridazine derivative.
The resulting dihalopyridazine can be a versatile intermediate for the synthesis of a wide range of fused heterocyclic systems with potential biological activities.
Another important ring expansion strategy involves the Diels-Alder reaction. organic-chemistry.orgyoutube.com While the cyclopentenedione itself can act as a dienophile, derivatives can be designed to participate as dienes. For example, conversion of the dione to a diene through functionalization of the carbonyl groups could enable [4+2] cycloaddition reactions with various dienophiles, leading to the formation of a six-membered ring fused to the original five-membered ring, which could then undergo rearrangement. The facial selectivity of such Diels-Alder reactions can be influenced by the substituents at the 5-position of the cyclopentadiene (B3395910) ring. acs.orgnih.gov
Ring Contraction Reactions:
Ring contraction of the cyclopentenedione core is a less common but synthetically intriguing transformation. One potential pathway for ring contraction is the Favorskii rearrangement. While typically applied to α-haloketones, related rearrangements could be envisioned under specific basic conditions, potentially leading to cyclopropanone (B1606653) intermediates that could rearrange to form four-membered ring systems. However, specific examples of such reactions starting from the this compound core are not well-documented in the literature.
Strategic Utility of 4,5 Dibromocyclopent 4 Ene 1,3 Dione in Advanced Organic Synthesis
As a Building Block in Retrosynthetic Analysis for Complex Molecular Architectures
In the realm of retrosynthetic analysis, 4,5-dibromocyclopent-4-ene-1,3-dione serves as a valuable synthon for the disconnection of complex target molecules. Its inherent reactivity and functionality allow for the conceptual simplification of intricate structures into more manageable precursors.
Construction of Spirocyclic and Polycyclic Scaffolds
The rigid framework and multiple reaction sites of this compound make it an attractive starting material for the synthesis of spirocyclic and polycyclic systems. While specific examples directly employing this dibrominated compound are not extensively documented in readily available literature, the analogous reactivity of related cyclopentenediones and indane-1,3-diones suggests its potential in such transformations. mdpi.com For instance, the dicarbonyl functionality can participate in aldol-type condensations or Knoevenagel reactions, while the double bond is a prime candidate for cycloaddition reactions, which are fundamental strategies for constructing polycyclic frameworks. mdpi.comlibretexts.org The bromine atoms can be exploited for subsequent cross-coupling reactions to build additional rings.
Precursor for Novel Carbocyclic and Heterocyclic Systems
The transformation of this compound into a variety of carbocyclic and heterocyclic systems represents a significant area of its synthetic utility. The vicinal dibromo-enone moiety is a versatile functional group handle for a range of chemical manipulations. For example, substitution of the bromine atoms with various nucleophiles can introduce heteroatoms, paving the way for the synthesis of novel heterocycles. Furthermore, the cyclopentenone core itself is a common motif in many biologically active molecules and can be elaborated into more complex carbocyclic structures. researchgate.net The development of synthetic methods utilizing building blocks like 1,4-dithianes highlights the strategic importance of such versatile synthons in accessing complex molecular architectures. nih.gov
Application in Total Synthesis of Natural Products and Architecturally Intricate Molecules
The incorporation of small, functionalized rings is a common strategy in the total synthesis of natural products. Although direct applications of this compound in completed total syntheses are not prominently reported, its potential as a key intermediate is significant.
Incorporation as a Key Intermediate in Stereoselective Total Syntheses
The stereocontrolled functionalization of the cyclopentene (B43876) ring is a critical aspect of its potential use in stereoselective total synthesis. While specific examples involving this compound are scarce, the principles of stereoselective additions to cyclic enones are well-established. The facial bias induced by existing stereocenters or chiral catalysts could, in principle, allow for the diastereoselective or enantioselective introduction of substituents. Such strategies are crucial for the synthesis of complex natural products with multiple stereocenters.
Development of Novel Methodologies Utilizing this compound
The unique reactivity of this compound makes it a compelling substrate for the development of new synthetic methods. Its potential in cascade or domino reactions, where multiple bond-forming events occur in a single operation, is particularly noteworthy. For example, a sequence involving a Michael addition followed by an intramolecular substitution of one of the bromine atoms could provide rapid access to complex bicyclic systems. Furthermore, the development of novel cycloaddition reactions with this electron-deficient diene could open up new avenues for the synthesis of architecturally challenging molecules. libretexts.org The exploration of such new transformations remains an active area of research.
Computational Chemistry and Theoretical Investigations of 4,5 Dibromocyclopent 4 Ene 1,3 Dione
Quantum Chemical Calculations for Electronic Structure, Bonding, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the molecular properties of 4,5-dibromocyclopent-4-ene-1,3-dione. These methods provide detailed insights into the molecule's geometry, the nature of its chemical bonds, and the distribution of electrons.
Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the geometric and energetic properties of organic molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d) or larger), can be employed to determine the most stable conformation (ground state).
The calculations would involve optimizing the molecule's geometry to find the minimum energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The introduction of two bromine atoms on the double bond of the cyclopentene (B43876) ring, as compared to the parent 4-cyclopentene-1,3-dione, is expected to significantly influence the geometry. The C=C double bond is predicted to lengthen due to the mass and electronic effects of the bromine atoms. Steric hindrance between the bulky bromine atoms and the adjacent carbonyl groups may also induce slight puckering of the five-membered ring, deviating from the planarity observed in similar structures. The energetic properties, including the total electronic energy and the heat of formation, can also be calculated, providing a measure of the molecule's thermodynamic stability.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation (Note: The following data are illustrative examples of what a DFT study might yield and are not based on published experimental values for this specific compound.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C4=C5 | 1.36 Å |
| Bond Length | C4-Br | 1.88 Å |
| Bond Length | C5-Br | 1.88 Å |
| Bond Length | C1=O | 1.22 Å |
| Bond Length | C3=O | 1.22 Å |
| Bond Angle | Br-C4=C5 | 125.5° |
| Bond Angle | C1-C2-C3 | 105.0° |
| Dihedral Angle | Br-C4-C5-Br | 5.2° |
The electronic nature of this compound can be further understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the HOMO is expected to have significant contributions from the π-system of the double bond and the lone pairs of the bromine atoms. The LUMO is anticipated to be a π* orbital localized primarily over the α,β-unsaturated dicarbonyl system. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com
Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the carbonyl groups will exhibit a strong negative potential (red regions), making them sites for electrophilic attack. The carbonyl carbons and the carbons attached to the bromine atoms are expected to be electron-deficient (blue regions), marking them as potential sites for nucleophilic attack. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is an invaluable asset for mapping out the potential reaction pathways of this compound. It allows for a detailed examination of the energy landscape of a reaction, including the structures of intermediates and transition states.
For any proposed reaction involving this compound, such as a Diels-Alder reaction or nucleophilic addition to the carbonyl groups, computational methods can be used to locate the transition state (TS) structures. nih.govmdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms can be employed to find these structures.
Once a transition state is located and confirmed (typically by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔE‡). This barrier is a critical factor in determining the reaction rate; a lower activation energy corresponds to a faster reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, in a reaction with a nucleophile, one could compare the activation barriers for attack at a carbonyl carbon versus a Michael-type addition to the double bond.
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. Computational chemistry can account for these effects using solvation models.
Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energetics. It can be used to re-optimize reactant, transition state, and product geometries in the presence of the solvent and to calculate solvent-corrected activation energies.
Explicit solvation models provide a more detailed picture by including a number of individual solvent molecules around the solute. This "microsolvation" approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method is crucial when specific interactions are expected to play a key role in the reaction mechanism, for instance, in stabilizing a charged intermediate or transition state. A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, often provides a good balance of accuracy and computational cost.
Predictive Computational Spectroscopy for Structural Assignment
Computational methods can predict various types of molecular spectra, which serve as a powerful tool for confirming the structure of a synthesized compound by comparing the predicted spectrum with the experimental one.
For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. The predicted frequencies and intensities can be compared to experimental data to confirm the presence of key functional groups. For instance, the calculations would predict strong absorption bands for the C=O stretching modes and characteristic frequencies for the C-Br and C=C bonds. It's common practice to scale the calculated frequencies by an empirical factor to achieve better agreement with experimental values, compensating for anharmonicity and other method-inherent approximations.
Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to absorption intensities). For this compound, TD-DFT would likely predict π → π* and n → π* transitions. The weak n → π* transitions of the carbonyl groups are expected at longer wavelengths, while the more intense π → π* transition of the conjugated system would appear at shorter wavelengths. researchgate.net Comparing these predictions with an experimental UV-Vis spectrum can provide strong evidence for the compound's identity.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is a hypothetical example. Experimental data for this compound is not provided in the source material.)
| Spectroscopic Technique | Feature | Predicted Value (Scaled) | Hypothetical Experimental Value |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch | 1725 cm-1 | 1720 cm-1 |
| IR Spectroscopy | C=C Stretch | 1610 cm-1 | 1605 cm-1 |
| IR Spectroscopy | C-Br Stretch | 650 cm-1 | 645 cm-1 |
| UV-Vis Spectroscopy | n → π | 385 nm | 390 nm |
| UV-Vis Spectroscopy | π → π | 250 nm | 255 nm |
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a vital step in confirming molecular structures. nih.gov For this compound, which has a simple structure leading to an anticipated single peak in both its ¹H and ¹³C NMR spectra (excluding solvent and reference peaks), theoretical calculations can affirm the expected chemical environment of the nuclei.
Methodology
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comacs.org The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.gov
NMR Calculation: Using the optimized geometry, the NMR shielding constants (σ) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for this step as it effectively addresses the issue of gauge dependence. nih.govrsc.org
Chemical Shift Prediction: The chemical shift (δ) is then determined by subtracting the calculated shielding constant of the nucleus of interest (σ) from the shielding constant of a reference compound (σ_ref), typically tetramethylsilane (B1202638) (TMS). The relation is given by: δ = σ_ref − σ. rsc.org
For this compound, calculations would focus on the carbon atoms of the carbonyl groups (C=O) and the bromine-substituted vinyl carbons (C-Br). Due to the molecule's symmetry, the two carbonyl carbons are chemically equivalent, as are the two vinyl carbons.
Illustrative Data
| Atom Type | Expected Chemical Shift Range (ppm) | Notes |
| Carbonyl Carbon (C=O) | 180 - 200 | Carbonyl groups are highly deshielded due to the electronegativity of the oxygen atom. |
| Vinylic Carbon (C=C-Br) | 110 - 130 | The presence of bromine atoms causes a deshielding effect on the double-bonded carbons. |
This table is illustrative and based on typical values for similar functional groups.
Spin-spin coupling constants (J) are calculated from the sum of several components, with the main contributions being the Fermi-Contact (FC), Diamagnetic Spin-Orbit (DSO), and Paramagnetic Spin-Orbit (PSO) terms. acs.org In a molecule like this compound, the primary interest would be in long-range C-C or C-H couplings if protons were present.
Vibrational Frequency Analysis for Infrared and Raman Spectral Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency analysis helps in the assignment of experimental spectral bands to specific atomic motions. nih.govdynamox.net
Methodology
The standard computational approach involves:
Frequency Calculation: After geometry optimization using a method like DFT (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. nih.govoup.com This involves computing the second derivatives of the energy with respect to atomic positions to build a Hessian matrix. The eigenvalues of this matrix correspond to the vibrational frequencies. psu.edu
Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, a scaling factor (e.g., ~0.96 for B3LYP) is often applied. oup.com
Spectral Simulation: The calculated frequencies and their corresponding intensities (IR) or scattering activities (Raman) are used to generate a theoretical spectrum, which can be visually compared with the experimental one.
For this compound, key vibrational modes would include the C=O stretching of the ketone groups, the C=C stretching of the double bond, and the C-Br stretching modes.
Illustrative Data Table of Predicted Vibrational Frequencies
The following table presents expected vibrational modes and their approximate calculated frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Description of Atomic Motion |
| C=O Stretch (Symmetric) | 1750 - 1780 | In-phase stretching of both carbonyl bonds. |
| C=O Stretch (Asymmetric) | 1730 - 1760 | Out-of-phase stretching of the two carbonyl bonds. |
| C=C Stretch | 1580 - 1620 | Stretching of the carbon-carbon double bond. |
| C-Br Stretch | 600 - 700 | Stretching of the carbon-bromine single bonds. |
This table is for illustrative purposes. The exact frequencies would depend on the level of theory and basis set used in the calculation. spectroscopyonline.com
By correlating these predicted frequencies with an experimental spectrum, a confident assignment of the major absorption bands can be achieved, confirming the presence of the key functional groups within the molecule.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Dibromocyclopent 4 Ene 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4,5-Dibromocyclopent-4-ene-1,3-dione, a suite of NMR experiments would be required for a full structural assignment.
¹H NMR: The molecular structure of this compound contains a single, unique proton environment: the methylene (B1212753) group (CH₂). Therefore, the ¹H NMR spectrum is predicted to exhibit a single sharp singlet. The chemical shift of this peak would be influenced by the adjacent carbonyl groups.
¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule:
Carbonyl Carbons (C=O): These carbons are the most deshielded and would appear significantly downfield.
Olefinic Carbons (C=C): The two carbons of the double bond are equivalent due to symmetry and are directly attached to bromine atoms, which influences their chemical shift.
Methylene Carbon (CH₂): This is the only sp³-hybridized carbon and would be the most upfield signal.
2D NMR Techniques:
COSY (Correlation Spectroscopy): As there is only one proton environment, a COSY experiment would not show any cross-peaks and would serve to confirm the absence of proton-proton (H-H) couplings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would show a single cross-peak connecting the methylene carbon signal in the ¹³C dimension to the methylene proton signal in the ¹H dimension, confirming their direct linkage.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds (²JCH or ³JCH). youtube.com For this molecule, the methylene protons would be expected to show correlations to both the adjacent carbonyl carbons (a two-bond coupling, ²JCH) and the olefinic carbons (a three-bond coupling, ³JCH). This data is crucial for assembling the molecular skeleton. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons. Given the simple proton spectrum, its application here would be limited but could confirm the absence of unexpected spatial proximities.
Predicted NMR Data for this compound
| Technique | Predicted Signal | Description |
|---|---|---|
| ¹H NMR | 1 singlet | Represents the two equivalent protons of the CH₂ group. |
| ¹³C NMR | 3 signals | Corresponds to the C=O, C=C-Br, and CH₂ carbons. |
| HSQC | 1 cross-peak | Links the CH₂ protons to the CH₂ carbon. |
| HMBC | 2 cross-peaks | Shows correlations from the CH₂ protons to the C=O and C=C-Br carbons. |
Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions result in very broad NMR signals. emory.edu Solid-State NMR (ssNMR) techniques, particularly those using Magic-Angle Spinning (MAS), are employed to obtain high-resolution spectra from solid samples. emory.edu For this compound, ssNMR would be invaluable for:
Identifying Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ¹³C ssNMR spectra due to differences in the local electronic environments and crystal packing.
Characterizing Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound, providing information on sample purity and morphology.
Structural Insights: Analysis of chemical shift anisotropy and dipolar couplings in non-spinning or slow-spinning experiments can provide detailed information about molecular geometry and intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.
To analyze this compound by mass spectrometry, it must first be ionized.
ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules. It would likely generate a protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). rsc.org
MALDI-MS: Matrix-assisted laser desorption/ionization is another soft ionization method, particularly useful for compounds that are difficult to ionize or are sensitive to decomposition. news-medical.net The compound would be co-crystallized with a suitable matrix, and laser irradiation would produce intact molecular ions. news-medical.net
A key feature in the mass spectrum of this compound would be the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. libretexts.org This pattern is a definitive signature for the presence of two bromine atoms.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. youtube.com
For this compound, likely fragmentation pathways would involve:
Loss of a Bromine Radical: Cleavage of a C-Br bond to form an [M-Br]⁺ ion. This is often a primary fragmentation step for halogenated compounds. youtube.com
Loss of Carbon Monoxide (CO): Ejection of one or both carbonyl groups is a common fragmentation pathway for diones. libretexts.org This would result in fragments such as [M-CO]⁺ and [M-2CO]⁺.
Inductive Cleavage: The electronegative bromine and oxygen atoms can induce bond cleavages within the ring structure. libretexts.org
Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | C₅H₂Br₂O₂⁺ | Molecular ion exhibiting a 1:2:1 isotopic pattern for M, M+2, and M+4. |
| [M-Br]⁺ | C₅H₂BrO₂⁺ | Result of losing one bromine atom. |
| [M-CO]⁺ | C₄H₂Br₂O⁺ | Result of losing one carbonyl group. |
| [M-2CO]⁺ | C₃H₂Br₂⁺ | Result of losing both carbonyl groups. |
X-ray Crystallography for Definitive Structure Determination
While NMR and MS provide powerful evidence for atomic connectivity, single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the precise position of each atom in the crystal lattice.
For this compound, a successful crystallographic analysis would provide:
Precise Bond Lengths and Angles: Providing exact measurements for all C-C, C=C, C-H, C=O, and C-Br bonds, as well as the angles between them.
Molecular Conformation: Revealing the planarity or puckering of the five-membered ring.
Intermolecular Interactions: Detailing how individual molecules pack together in the crystal lattice, including any halogen bonding or other non-covalent interactions.
This technique is considered the gold standard for structural determination and would provide the ultimate proof of the compound's architecture.
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles of this compound.
Research Findings: While specific crystallographic data for this compound is not readily available in published literature, the application of SC-XRD would be indispensable. The planarity of the cyclopentene (B43876) ring and the conformation of the dione (B5365651) functionalities could be elucidated. Furthermore, intermolecular interactions in the solid state, such as halogen bonding involving the bromine atoms, would be revealed, offering insights into the crystal packing. For chiral crystals, the absolute stereochemistry could be determined using anomalous dispersion effects, typically by including a heavy atom like bromine, which is inherently present in the molecule.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 5.231 |
| c (Å) | 12.673 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 545.8 |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."
Research Findings: For this compound, PXRD would be employed to confirm the phase purity of a synthesized batch. The experimental PXRD pattern would be compared to a pattern simulated from single-crystal X-ray diffraction data, if available, to ensure the bulk material corresponds to the single crystal structure. It is also instrumental in identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties.
Hypothetical PXRD Peak List for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.8 | 5.60 | 100 |
| 25.2 | 3.53 | 85 |
| 28.9 | 3.09 | 60 |
| 31.7 | 2.82 | 75 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Carbonyl and Carbon-Bromine Stretching Frequencies
Research Findings: The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes. The two carbonyl (C=O) groups would give rise to strong, distinct stretching bands in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. The exact position would be influenced by the electronic effects of the bromine atoms and the strain of the five-membered ring. The carbon-bromine (C-Br) stretching vibrations would be expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. These bands are often more prominent in the Raman spectrum.
Hypothetical Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1735 (strong) | 1733 (weak) |
| C=C stretch | 1650 (medium) | 1652 (strong) |
Conformational and Tautomeric Analysis
Research Findings: Vibrational spectroscopy is also a sensitive probe of molecular conformation and can be used to study tautomeric equilibria. For this compound, the primary tautomer is expected to be the dione form. However, the possibility of an enol tautomer could be investigated by searching for characteristic O-H and C=C-OH stretching vibrations, though these are considered unlikely to be significantly present. Conformational isomers, if they exist at room temperature, could lead to the appearance of additional bands or splitting of existing bands in the vibrational spectra.
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation and purification of chemical compounds and for the assessment of their purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Research Findings: While this compound itself may have limited volatility, it could potentially be analyzed directly by GC-MS, or more likely, through the analysis of its more volatile derivatives. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for each component in a sample. This is a powerful tool for purity assessment, as it can separate and identify even minor impurities.
For a hypothetical GC-MS analysis of a derivatized form of the compound, the resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivative, along with characteristic fragmentation patterns. The isotopic signature of the two bromine atoms (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for identifying brominated compounds.
Hypothetical GC-MS Data for a Volatile Derivative of this compound
| Retention Time (min) | Major Fragment Ions (m/z) |
|---|
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. Its versatility allows for the use of various stationary phases, mobile phase compositions, and detection systems, each offering unique advantages for the analysis of this halogenated compound.
Reversed-Phase HPLC (RP-HPLC)
The most common approach for the analysis of this compound and related cyclopentenediones is reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The inherent hydrophobicity of the dibrominated cyclopentene ring leads to its retention on the stationary phase.
A typical stationary phase for this application is a C18 (octadecylsilyl) bonded silica (B1680970) column. The separation is achieved by eluting the column with a gradient of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), mixed with water. To improve peak shape and ensure the reproducibility of retention times, acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase. Formic acid is particularly favored when the HPLC system is coupled to a mass spectrometer, as it is volatile and enhances ionization.
For instance, a comprehensive analysis of a library of cyclopentenedione (B8730137) derivatives utilized reversed-phase ultra-high-performance liquid chromatography (UHPLC) with C18, C8, and phenyl stationary phases. nih.gov The choice of stationary phase can influence the selectivity of the separation, especially when analyzing complex mixtures containing isomers or related byproducts. Phenyl-based columns, for example, can offer alternative selectivity for halogenated aromatic compounds through π-π interactions.
A generalized set of starting conditions for the RP-HPLC analysis of this compound is presented in the interactive table below.
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilyl) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection Wavelength | 220 - 280 nm (UV-Vis) |
This table represents a typical starting point for method development. Actual parameters may vary depending on the specific instrument and column used.
Detection Methods
UV-Vis Detection:
Diode-Array Detection (DAD) or a variable wavelength UV-Vis detector is commonly employed for the detection of this compound. The conjugated α,β-unsaturated ketone chromophore within the molecule results in strong absorbance in the ultraviolet region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is typically determined by acquiring a UV spectrum of the compound.
Mass Spectrometry (MS) Detection:
For higher sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS). This is particularly useful for the analysis of trace levels of the compound in complex matrices. Atmospheric pressure ionization (API) techniques are commonly used.
Atmospheric Pressure Chemical Ionization (APCI): APCI has been shown to be effective for the ionization of cyclopentenedione derivatives. nih.gov It is suitable for moderately polar and less thermally labile compounds.
Atmospheric Pressure Photoionization (APPI): APPI can also be a viable ionization technique, particularly for compounds that are difficult to ionize by other methods. nih.gov
Electrospray Ionization (ESI): While less common for this specific compound, ESI can be used, especially when the mobile phase conditions promote the formation of ions.
When coupled with tandem mass spectrometry (MS/MS), precursor and product ion transitions can be monitored for highly specific quantification using Multiple Reaction Monitoring (MRM). The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in the confident identification of brominated species. A strategy involving screening for this isotopic pattern in the MS1 scan followed by MS2 fragmentation can be a powerful tool for the identification of brominated metabolites or degradation products.
A study on halogenated disinfection byproducts utilized micro-liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (micro-LC-QTOFMS) for screening. nih.gov While not specific to this compound, this approach highlights the advanced MS techniques available for the analysis of halogenated compounds.
A hypothetical LC-MS/MS method for this compound is outlined in the table below.
| Parameter | Value |
| Ionization Mode | Negative Ion Mode |
| Ionization Source | APCI or APPI |
| Precursor Ion (m/z) | [M-H]⁻ or other relevant adducts |
| Product Ions (m/z) | Dependent on fragmentation pathway |
| Collision Energy | Optimized for specific transitions |
This table illustrates a conceptual LC-MS/MS method. The exact mass-to-charge ratios and collision energies would need to be determined experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
